An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 8-Amino-1,2,3,4-tetrahydro-2-naphthol
An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 8-Amino-1,2,3,4-tetrahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-1,2,3,4-tetrahydro-2-naphthol, a substituted tetralin derivative, represents a significant scaffold in medicinal chemistry, particularly in the exploration of novel therapeutics targeting the central nervous system. Its rigid bicyclic structure, incorporating both a nucleophilic aromatic amine and a secondary alcohol, provides a unique three-dimensional framework for molecular design. This guide offers a comprehensive analysis of its chemical properties, a reasoned exploration of its synthesis based on established chemical principles, and an examination of its reactivity and potential applications in drug discovery. By synthesizing data from analogous compounds and foundational organic chemistry, this document serves as a technical resource for researchers engaged in the synthesis and application of novel aminotetralin-based compounds.
Molecular Structure and Physicochemical Properties
8-Amino-1,2,3,4-tetrahydro-2-naphthol (also known as 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol) possesses a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1] The structure features a naphthalene ring system in which one of the rings is hydrogenated to form a tetralin core. An amino group is substituted at the 8-position of the aromatic ring, and a hydroxyl group is located at the 2-position of the saturated ring.
Table 1: Core Physicochemical and Computational Data
| Property | Value | Source |
| CAS Number | 624729-66-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| IUPAC Name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | [2] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |
| logP (Computed) | 1.1184 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Storage Temperature | 4°C, protect from light | [1] |
Spectroscopic Characterization (Anticipated)
Direct experimental spectra for 8-Amino-1,2,3,4-tetrahydro-2-naphthol are not widely published. However, a detailed prediction of its key spectroscopic features can be made based on the known spectra of its constituent parts: the 8-aminotetralin core and the secondary alcohol on the saturated ring.
¹H NMR:
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Aromatic Protons: Three protons on the aromatic ring would appear as a multiplet system in the range of δ 6.5-7.5 ppm.
-
Aliphatic Protons: The protons on the saturated ring, including the methine proton adjacent to the hydroxyl group (CH-OH), would resonate in the upfield region (δ 1.5-4.0 ppm). The CH-OH proton would likely be a multiplet around δ 3.5-4.0 ppm.
-
NH₂ and OH Protons: The protons of the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
¹³C NMR:
-
Aromatic Carbons: Six aromatic carbons would be observed, with the carbon bearing the amino group shifted upfield due to its electron-donating nature.
-
Aliphatic Carbons: Four aliphatic carbons would be present, with the carbon attached to the hydroxyl group (C-OH) resonating in the δ 60-70 ppm range.
IR Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 163. Subsequent fragmentation would likely involve the loss of water (M-18) and cleavage of the saturated ring.
Synthesis and Manufacturing
Proposed Synthetic Pathway
A likely synthetic strategy would involve the reduction of an 8-amino-2-tetralone intermediate. This precursor could potentially be synthesized from 8-nitro-2-naphthol.
Figure 1: Proposed synthetic route to 8-Amino-1,2,3,4-tetrahydro-2-naphthol.
Experimental Protocol: A Hypothetical Step-by-Step Methodology
Step 1: Synthesis of 8-Nitro-2-tetralone
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Hydrogenation of 8-Nitro-2-naphthol: 8-Nitro-2-naphthol is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) to selectively reduce the unsubstituted aromatic ring, yielding 8-nitro-1,2,3,4-tetrahydro-2-naphthol.
-
Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 8-nitro-2-tetralone, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or through a Swern oxidation.
Step 2: Synthesis of 8-Amino-2-tetralone
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Reduction of the Nitro Group: The nitro group of 8-nitro-2-tetralone is reduced to a primary amine. This can be achieved using reducing agents such as iron powder in acidic medium (e.g., Fe/HCl) or tin(II) chloride in concentrated hydrochloric acid.
Step 3: Synthesis of 8-Amino-1,2,3,4-tetrahydro-2-naphthol
-
Reduction of the Ketone: The final step involves the reduction of the ketone functionality in 8-amino-2-tetralone to a secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a suitable reagent for this transformation, offering good selectivity for the ketone in the presence of the aromatic amine. Lithium aluminum hydride (LiAlH₄) could also be used, though it is a more powerful and less selective reducing agent.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, likely through column chromatography, to yield the final product.
Chemical Reactivity
The chemical reactivity of 8-Amino-1,2,3,4-tetrahydro-2-naphthol is dictated by its three key structural features: the aromatic ring, the primary aromatic amine, and the secondary aliphatic alcohol.
Figure 2: Reactivity profile of 8-Amino-1,2,3,4-tetrahydro-2-naphthol.
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Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (positions 5 and 7).
-
Amino Group: As a primary aromatic amine, it can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
-
Hydroxyl Group: The secondary alcohol can be esterified with carboxylic acids or their derivatives, oxidized to the corresponding ketone (8-amino-2-tetralone), or converted into an ether.
Applications in Drug Development and Research
The 8-aminotetralin scaffold is a well-established pharmacophore in medicinal chemistry, most notably for its interaction with serotonin (5-HT) receptors. The prototypical compound, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a potent and selective 5-HT₁ₐ receptor agonist.[4]
8-Amino-1,2,3,4-tetrahydro-2-naphthol can be considered a valuable building block for the synthesis of novel ligands targeting these and other receptors. The presence of both an amino and a hydroxyl group provides two points for diversification, allowing for the creation of libraries of compounds for screening.
Potential Therapeutic Areas:
-
Central Nervous System Disorders: Given the prevalence of the aminotetralin scaffold in 5-HT receptor ligands, derivatives of 8-Amino-1,2,3,4-tetrahydro-2-naphthol could be explored for their potential as antidepressants, anxiolytics, or antipsychotics.[4]
-
Antimicrobial Agents: Naphthol derivatives have been investigated for their antibacterial and antifungal properties.[5] The unique substitution pattern of the title compound could lead to novel antimicrobial agents.
-
Anticancer Research: Certain naphthol-based compounds have shown promise as anticancer agents.[5]
One Thai chemical supplier notes its use as a precursor in the synthesis of compounds for CNS-related drug development, such as antidepressants or antipsychotics.[6]
Safety and Handling
Based on available safety data sheets, 8-Amino-1,2,3,4-tetrahydro-2-naphthol is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Conclusion
8-Amino-1,2,3,4-tetrahydro-2-naphthol is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is sparse in the public domain, a robust understanding of its chemical properties, reactivity, and potential applications can be derived from the extensive literature on related aminotetralins and naphthols. This guide provides a foundational understanding for researchers looking to explore the synthetic and therapeutic potential of this versatile chemical scaffold. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential in drug discovery and development.
References
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PubChem. (n.d.). 8-Amino-2-naphthalenol. Retrieved from [Link]
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Doğan, F., Kaya, İ., Bilici, A., & Yıldırım, M. (2015). Chemical oxidative polymerization, optical, electrochemical and kinetic studies of 8-amino-2-naphthol. ResearchGate. Retrieved from [Link]
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MySkinRecipes. (n.d.). 8-Amino-1,2,3,4-Tetrahydro-2-Naphthol. Retrieved from [Link]
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Wikipedia. (n.d.). 8-OH-DPAT. Retrieved from [Link]
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ResearchGate. (n.d.). Naphthol based drugs/bioactive compounds. Retrieved from [Link]
- Watts, V. J., et al. (1992). 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells. Molecular Pharmacology, 42(6), 1017-1024.
- Rao, V. K., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008.
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PubChem. (n.d.). 1,2,3,4-Tetrahydro-2-naphthalenol. Retrieved from [Link]
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